![molecular formula C13H19BN2O4 B2816360 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester CAS No. 1353004-64-4](/img/structure/B2816360.png)
2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester
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Overview
Description
This compound is a boronic acid pinacol ester, which is a highly valuable building block in organic synthesis . It is used for the synthesis of various bioactive small molecules .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . Boronic acid pinacol esters like this compound are often used in these reactions. The reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
- Mechanism : The compound undergoes oxidative addition and transmetalation with palladium, leading to the formation of new C–C bonds .
- Application : Pyridine-4-boronic acid pinacol ester is employed in the synthesis of pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds act as inhibitors of DYRK1A, a kinase involved in neurodegenerative diseases .
- Use : The compound participates in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation. This method provides a streamlined approach to C–C bond formation .
- Application : Protodeboronation using pyridine-4-boronic acid pinacol ester, along with a less nucleophilic boron ate complex, leads to the synthesis of indolizidine compounds. This strategy offers good diastereoselectivity .
- Role : Pyridine-4-boronic acid pinacol ester contributes to the expansion of routes for obtaining enantioenriched organoboron compounds. These compounds can subsequently be transformed into diverse molecules with high enantioselectivity .
Suzuki–Miyaura Coupling
DYRK1A Inhibitors
Ligand-Free Palladium-Catalyzed Suzuki Coupling
Protodeboronation for Indolizidine Synthesis
Enantioenriched Organoboron Compounds
Potential Cancer Therapeutics
Mechanism of Action
Target of Action
The primary target of 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s worth noting that the compound’s utility in synthesis is tempered by its sensitivity to air and moisture .
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which the compound is a type of, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Future Directions
properties
IUPAC Name |
methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-15-10(8-9)16-11(17)18-5/h6-8H,1-5H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELTWPNGKKNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester |
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